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Technical Support Center: Reducing Sulfur Dioxide Emissions During Cooking Liquor Preparation

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Compound of Interest		
Compound Name:	Calcium bisulfite	
Cat. No.:	B080985	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing sulfur dioxide (SO₂) emissions during the preparation of cooking liquor for sulfite pulping.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to increased SO₂ emissions.

Issue 1: Low SO₂ Concentration in the Final Cooking Liquor

Question: My final cooking liquor has a lower than expected SO₂ concentration, requiring longer preparation times and potentially leading to higher overall emissions. What are the possible causes and solutions?

Answer:

Low SO₂ concentration in the cooking liquor can be attributed to several factors, primarily related to the efficiency of the SO₂ production and absorption stages.

Possible Causes:



- Inefficient Sulfur Combustion: Incomplete combustion of sulfur in the sulfur burner will produce less SO₂ gas. This can be caused by incorrect air-to-sulfur ratios, low combustion temperatures, or issues with the burner itself.
- SO₂ Gas Leaks: Leaks in the gas ducting between the sulfur burner, cooling system, and absorption tower will lead to a loss of SO₂ before it can be absorbed.
- Poor Absorption Efficiency: The absorption tower may not be efficiently capturing the SO₂ gas. This can be due to a variety of factors including:
 - Inadequate liquid-to-gas (L/G) ratio.
 - High temperature of the absorption liquid (base solution).
 - Incorrect pH of the absorption liquid.
 - Channeling or fouling of the packing material in the absorption tower.
- Inaccurate Measurement: The method used to determine the SO₂ concentration might be providing erroneously low readings.

Troubleshooting Steps:

- Verify Sulfur Burner Operation:
 - Check the air and molten sulfur feed rates to ensure they are within the optimal range for your burner design. Atomizing-type sulfur burners are generally more efficient than trickletype burners.[1]
 - Monitor the combustion temperature. Low temperatures can lead to incomplete combustion.
 - Inspect the sulfur burner for any signs of plugging or damage.
- Inspect for Gas Leaks:
 - Carefully inspect all flanges, joints, and seals in the gas handling system from the burner to the absorption tower.



- Use a portable SO₂ gas detector to pinpoint the location of any leaks.
- Optimize Absorption Tower Performance:
 - Adjust L/G Ratio: Gradually increase the flow rate of the absorption liquid relative to the gas flow rate. A higher L/G ratio generally improves absorption efficiency.[2][3]
 - Control Liquid Temperature: Ensure the absorption liquid is adequately cooled. Lower temperatures favor the dissolution of SO₂.
 - Monitor and Adjust pH: The pH of the cooking liquor influences the equilibrium between different forms of sulfur dioxide.[4][5][6] For magnesium-based liquors, a pH of up to 5-6 is common.[7]
 - Inspect Packing: If performance issues persist, inspect the tower's packing material for any signs of fouling or channeling that could reduce the gas-liquid contact area.
- Validate SO₂ Measurement Technique:
 - Recalibrate your titration equipment and ensure the reagents are fresh.
 - Consider using a secondary method to verify your results. The Palmrose method, involving titration with potassium iodate and sodium hydroxide, is a standard technique for analyzing sulfite liquors.[8]

Issue 2: High SO₂ Emissions from the Absorption Tower Vent

Question: We are detecting high concentrations of SO₂ in the vent gas from our absorption tower. What steps can we take to reduce these emissions?

Answer:

High SO₂ emissions from the absorption tower, often referred to as "SO₂ slip," indicate that the gas is not being effectively captured by the scrubbing liquor.

Possible Causes:

• Low L/G Ratio: Insufficient liquid flow for the amount of SO₂ gas being introduced.



- High Gas Velocity: If the gas flow rate is too high, there is insufficient contact time between the SO₂ and the absorption liquid.
- Sub-optimal pH of the Absorption Liquor: The pH of the liquor can significantly impact its capacity to absorb SO₂.
- Temperature Effects: Higher temperatures in the absorption tower reduce the solubility of SO₂.[9]
- Chemical Composition of the Base: The type of base used (e.g., magnesium, sodium, ammonia) and its concentration will affect the absorption capacity.

Troubleshooting Steps:

- Increase Liquid-to-Gas Ratio (L/G): This is often the most effective way to improve absorption. Increasing the liquid flow rate provides more alkaline reagent to react with the SO₂.
- Reduce Gas Flow Rate: If possible, reducing the gas velocity through the tower will increase the residence time and allow for more complete absorption.
- Optimize Liquor Chemistry:
 - Ensure the concentration of the alkaline base (e.g., MgO, NaOH, NH₃) is at the target level.
 - Monitor and control the pH of the recirculating liquor.
- Improve Gas-Liquid Contact:
 - In packed towers, ensure the packing is clean and properly distributed to prevent gas channeling.
 - In spray towers, check for clogged nozzles that could lead to poor liquid distribution.
- Consider a Second Absorption Stage: For stringent emission requirements, adding a second absorption tower in series can significantly reduce final SO₂ emissions.



Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the absorption liquid in the preparation of cooking liquor?

A1: The solubility of SO₂ in the absorption liquid increases as the temperature decreases. Therefore, it is crucial to cool the SO₂ gas from the sulfur burner before it enters the absorption tower and to maintain a low temperature in the absorption liquid. While specific optimal temperatures can vary based on the system design and the base being used, a general guideline is to keep the liquid as cool as is practically and economically feasible. Temperature has a significant impact, with absorption efficiency potentially decreasing by around 40% as the temperature rises from 40 to 70 °C.[9]

Q2: How does the choice of base (e.g., magnesium, sodium, ammonia) affect SO₂ emissions?

A2: The choice of base is a critical factor in the sulfite pulping process and has implications for chemical recovery and SO₂ emissions.

- Magnesium (Mg): Magnesium-based processes are common due to the effective recovery of both magnesium oxide (MgO) and SO₂ from the spent liquor through combustion.[7] The MgO is then reused in the preparation of fresh cooking liquor.
- Sodium (Na): Sodium-based liquors can be used, but the recovery of sodium compounds for reuse in the sulfite process is more complex. Often, the recovered smelt is sold to Kraft mills.
 [10]
- Ammonia (NH₃): Ammonia-based systems allow for the recovery of SO₂, but the ammonia is typically not recovered in conventional burning operations.
- Calcium (Ca): Calcium-based systems are largely outdated because the cooking chemicals cannot be easily recovered.[11]

For minimizing emissions during liquor preparation, the key is the efficiency of the absorption system, which can be designed to work effectively with any of these bases. However, the overall environmental impact and economic viability are heavily influenced by the chemical recovery cycle.

Troubleshooting & Optimization





Q3: What are the key operational parameters for a sulfur burner to ensure stable and efficient SO₂ production?

A3: Stable and efficient SO₂ production is the first critical step in preparing cooking liquor. Key parameters for a sulfur burner include:

- Sulfur Feed Rate: A consistent and accurately metered flow of molten sulfur is necessary.
 Mass flow meters are often used for precise control.[1]
- Air Supply: The ratio of air to sulfur must be controlled to ensure complete combustion of sulfur to SO₂ without excessive formation of sulfur trioxide (SO₃) or leaving unreacted sulfur.
- Temperature Control: Maintaining a stable and optimal combustion temperature is crucial.
 The design of the burner, such as an atomizing type, can help in achieving uniform combustion.[1]
- Oxygen Enrichment: In some advanced systems, oxygen enrichment of the air stream can be used to control the furnace temperature and the O₂/SO₂ ratio at the outlet.[12]

Q4: How do I determine the concentration of "free" and "combined" SO2 in my cooking liquor?

A4: The distinction between free and combined SO₂ is important for controlling the pulping process. "Free SO₂" refers to dissolved sulfurous acid, while "combined SO₂" is the SO₂ present as bisulfite. A standard and widely used method for this determination is the Palmrose titration method.[8] This involves two separate titrations:

- Total SO₂: A sample of the liquor is titrated with a standardized potassium iodate (KIO₃) solution.
- Free SO₂: A separate sample is titrated with a standardized sodium hydroxide (NaOH) solution.

The concentrations of total and free SO₂ can then be calculated from the volumes of titrant used. For colored liquors, such as those containing lignin derivatives, corrective procedures may be necessary.[8]

Data Presentation



Table 1: SO₂ Absorption Efficiency in Packed vs. Spray Columns

Parameter	Packed Column	Spray Column	Notes
Relative Absorption Efficiency	Higher	Lower	For the same operational conditions, packed columns generally offer better gas-liquid contact.[9]
Energy Costs (Assumed)	Lower (due to lower L/G ratio)	Higher	Packed columns can often operate at lower liquid-to-gas ratios to achieve the same efficiency.[9]
Impact of Temperature (40-70 °C)	~40% decrease in efficiency	~40% decrease in efficiency	Higher temperatures significantly reduce SO ₂ solubility and absorption.[9]
Target SO ₂ Removal	>99% achievable at basic pH	>99% achievable at basic pH	Both can achieve high removal rates with proper design and operation.[9]

Table 2: Influence of Liquid-to-Gas (L/G) Ratio on SO₂ Removal Efficiency in a Packed Tower with Seawater

L/G Ratio	Inlet SO ₂ (ppm)	Outlet SO ₂ (ppm)	Removal Efficiency (%)
20.9	1400-1500	200-300	80-85
55.8	1400-1500	100-200	90-95
104.5	1400-1500	5-20	98-100



Data adapted from a study using natural seawater as the absorbent, demonstrating the significant impact of the L/G ratio on removal efficiency.[3]

Experimental Protocols

Protocol 1: Determination of Total and Free SO₂ in Sulfite Cooking Liquor (Palmrose Method)

This protocol is based on the TAPPI T 604 cm-22 standard method.[8]

Materials:

- Standardized 0.1N potassium iodate (KIO₃) solution
- Standardized 0.1N sodium hydroxide (NaOH) solution
- Starch indicator solution
- Phenolphthalein indicator
- Burettes, pipettes, and flasks
- · Sample of sulfite cooking liquor

Procedure for Total SO2:

- Pipette 2.00 mL of the cooking liquor into a flask containing 100 mL of distilled water.
- · Add 5 mL of starch indicator solution.
- Titrate immediately with the standardized 0.1N KIO₃ solution until the appearance of a permanent blue color.
- Record the volume of KIO₃ used.
- Calculate the total SO₂ concentration using the appropriate formula based on the normality
 of the titrant.

Procedure for Free SO₂:



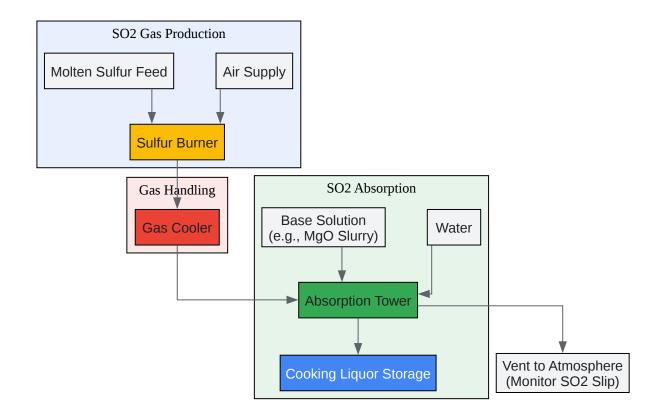
- Pipette 10.00 mL of the cooking liquor into a flask.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with the standardized 0.1N NaOH solution until the appearance of a permanent pink color.
- · Record the volume of NaOH used.
- Calculate the free SO₂ concentration.

Procedure for Combined SO₂:

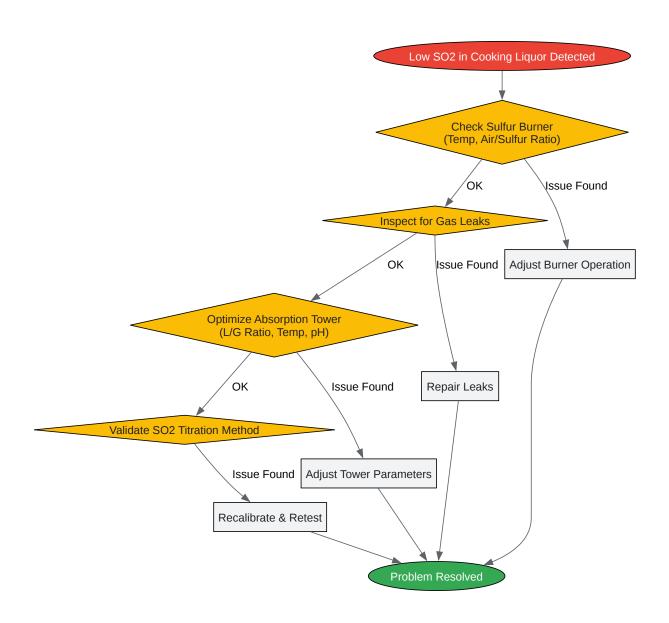
• The combined SO₂ is typically determined by subtracting the free SO₂ from the total SO₂.

Mandatory Visualization









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